molecular formula C40H68O7P2 B1261606 Prephytoene diphosphate CAS No. 38005-61-7

Prephytoene diphosphate

Cat. No. B1261606
CAS RN: 38005-61-7
M. Wt: 722.9 g/mol
InChI Key: RVCNKTPCHZNAAO-UZDKSQMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R,3R)-prephytoene diphosphate is the (1R,2R,3R)-diastereomer of prephytoene diphosphate. It is a conjugate acid of a (1R,2R,3R)-prephytoene diphosphate(3-). It is an enantiomer of a (1S,2S,3S)-prephytoene diphosphate.

Scientific Research Applications

Carotenoid Biosynthesis

Prephytoene diphosphate plays a crucial role in the biosynthesis of carotenoids, particularly in the initial steps. A study on Erwinia herbicola identified the crtE gene, which encodes for the enzyme geranylgeranyl diphosphate synthase. This enzyme converts geranylgeranyl diphosphate (GGPP) into prephytoene diphosphate and subsequently into phytoene, an early carotenoid precursor (Math, Hearst, & Poulter, 1992). Similarly, a study on Capsicum chromoplast stroma found that a single protein, named phytoene synthase, catalyzes the synthesis of phytoene from prephytoene diphosphate (Dogbo, Laferriere, D'harlingue, & Camara, 1988).

Photoinduced Synthesis in Microorganisms

The synthesis of prephytoene diphosphate can be photoinduced in certain microorganisms. Research on a Mycobacterium species revealed that light exposure leads to the synthesis of prephytoene pyrophosphate and its synthetase, suggesting the importance of light in regulating carotene precursor synthesis (Gregonis & Rilling, 1973).

Role in Higher Plant Chloroplasts

In higher plants, the biosynthesis of isoprenoids, including carotenoids, involves prephytoene diphosphate. A study demonstrated that higher plants use a mevalonate-independent pathway in chloroplasts for isoprenoid biosynthesis, which includes the formation of prephytoene diphosphate (Lichtenthaler, Schwender, Disch, & Rohmer, 1997).

Enzymatic Activity and Regulation

Further understanding of prephytoene diphosphate's role is enhanced by studies on enzymes like phytoene synthase from Erwinia herbicola. This enzyme, essential for carotenoid biosynthesis, catalyzes the conversion of GGPP to prephytoene diphosphate and then to phytoene (Iwata-Reuyl, Math, Desai, & Poulter, 2003).

Plant Metabolism

The metabolism of plastid terpenoids, including the synthesis of phytoene from prephytoene pyrophosphate, is a critical process in various plant plastids. This synthesis occurs in the stromal fraction of chloroplasts, etioplasts, and amyloplasts (Dogbo, Bardat, Laferriere, Quennemet, Brangeon, & Camara, 1987).

properties

CAS RN

38005-61-7

Product Name

Prephytoene diphosphate

Molecular Formula

C40H68O7P2

Molecular Weight

722.9 g/mol

IUPAC Name

[(1R,2R,3R)-2-methyl-3-[(1E,5E,9E)-2,6,10,14-tetramethylpentadeca-1,5,9,13-tetraenyl]-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]cyclopropyl]methyl phosphono hydrogen phosphate

InChI

InChI=1S/C40H68O7P2/c1-31(2)17-11-19-33(5)21-13-23-35(7)25-15-26-37(9)29-38-39(30-46-49(44,45)47-48(41,42)43)40(38,10)28-16-27-36(8)24-14-22-34(6)20-12-18-32(3)4/h17-18,21-22,25,27,29,38-39H,11-16,19-20,23-24,26,28,30H2,1-10H3,(H,44,45)(H2,41,42,43)/b33-21+,34-22+,35-25+,36-27+,37-29+/t38-,39-,40-/m1/s1

InChI Key

RVCNKTPCHZNAAO-UZDKSQMHSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/[C@@H]1[C@H]([C@]1(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)/C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)CCC=C(C)C)COP(=O)(O)OP(=O)(O)O)C)C)C)C

Other CAS RN

38005-61-7

physical_description

Solid

synonyms

prelycopersene pyrophosphate
prephytoene pyrophosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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